Namodenoson: A Technical Guide to a Selective A3 Adenosine Receptor Agonist
Namodenoson: A Technical Guide to a Selective A3 Adenosine Receptor Agonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Namodenoson (CF102) is a small, orally bioavailable, highly selective A3 adenosine (B11128) receptor (A3AR) agonist under investigation for hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] The A3AR is a G protein-coupled receptor that is significantly overexpressed in inflammatory and cancerous tissues compared to normal cells, making it a promising therapeutic target.[3][4][5] Namodenoson exhibits a dual mechanism of action: in pathological cells, it induces apoptosis by deregulating the Wnt/β-catenin and NF-κB signaling pathways; conversely, in normal cells, it exerts protective effects.[1][6][7] This guide provides a comprehensive technical overview of Namodenoson, summarizing its pharmacological properties, mechanism of action, preclinical and clinical data, and key experimental methodologies.
Core Properties and Receptor Selectivity
Namodenoson, also known as Cl-IB-MECA, is a synthetic ribose-based purine (B94841) nucleoside (2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide).[6] Its molecular formula is C₁₈H₁₈ClN₆O₄, with a molecular weight of 544.73 Da.[3][8] It is a water-insoluble, orally bioavailable small molecule.[4][9] Namodenoson demonstrates high affinity and remarkable selectivity for the human A3AR.
| Parameter | Value | Selectivity vs. A1AR | Selectivity vs. A2AAR | Reference |
| Ki (A3AR) | 0.33 - 0.661 nM | ~2500 - 4750-fold | ~1400 - 1770-fold | [3][10][11] |
Mechanism of Action
Namodenoson's activity is dictated by the expression level of A3AR on the cell surface.[1][3] In diseased cells with high A3AR expression, it triggers pro-apoptotic signaling, while in normal cells with low A3AR expression, it can induce protective and regenerative responses.
Anti-Cancer and Anti-Inflammatory Effects in Pathological Cells
Upon binding to the overexpressed A3AR on cancer or inflammatory cells, Namodenoson initiates a Gαi-protein-coupled signaling cascade that results in the deregulation of key survival pathways.[4][5][12]
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PI3K/Akt and NF-κB Pathway Inhibition: A3AR activation leads to the inhibition of phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt.[5][12][13] This, in turn, suppresses the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[6][14][15]
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Wnt/β-catenin Pathway Deregulation: The inhibition of the PI3K/Akt axis results in the upregulation and activation of Glycogen Synthase Kinase-3β (GSK-3β).[13][14][15] Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1][14] This prevents β-catenin's translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes like cyclin D1 that promote proliferation.[13][15]
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Induction of Apoptosis: The combined inhibition of these pro-survival pathways leads to the upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in programmed cell death.[8][16][17]
Protective Effects in Normal Tissues
In contrast to its effect on pathological cells, Namodenoson demonstrates protective and regenerative properties by modulating cytokine production from normal cells.[1][3][6]
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Stimulation of G-CSF: In normal hematopoietic and bone marrow cells, Namodenoson binding to A3AR leads to the upregulation of IKK and NF-κB, resulting in the production and release of granulocyte-colony stimulating factor (G-CSF).[1][3][8]
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Upregulation of Adiponectin: Binding to A3AR on adipocytes stimulates the production of adiponectin, an adipokine with known anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.[1][3][18]
Preclinical Efficacy Data
Namodenoson's anti-tumor and anti-inflammatory effects have been validated in multiple preclinical models.
In Vitro Anti-proliferative Activity
Studies on pancreatic carcinoma cell lines demonstrate a potent, dose-dependent inhibition of cell growth.
| Cell Line | Assay | Concentration | Growth Inhibition (%) | Reference |
| BxPC-3 | ³[H]-thymidine | 0.01 nM | 27.9% ± 2.3% | [14] |
| BxPC-3 | ³[H]-thymidine | 0.1 nM | 53.7% ± 6.3% | [14] |
| BxPC-3 | ³[H]-thymidine | 1 nM | 67.4% ± 1.7% | [14] |
| BxPC-3 | Presto Blue | 5 nM | 49.7% ± 8.2% | [15] |
| BxPC-3 | Presto Blue | 10 nM | 66.3% ± 10.5% | [15] |
| BxPC-3 | Presto Blue | 20 nM | 82.7% ± 7.1% | [15] |
| BxPC-3 | MTT | 0.1 nM (alone) | 48.6% ± 1.4% | [14] |
| BxPC-3 | MTT | 0.1 nM (+ Gemcitabine) | 65.4% ± 1.4% | [14] |
In Vivo Anti-Tumor Efficacy
Namodenoson effectively inhibits tumor growth in animal models of HCC and pancreatic cancer.
| Cancer Model | Animal Model | Dose & Schedule | Key Finding | Reference |
| Pancreatic Carcinoma | Nude mice (BxPC-3 xenograft) | 10 µg/kg, twice daily, 35 days | Significant inhibition of tumor growth | [16] |
| Hepatocellular Carcinoma | Rats (N1S1 orthotopic) | 1-1000 µg/kg, thrice daily | Bell-shaped dose response, maximal effect at 100 µg/kg | [8] |
Clinical Trial Data
Namodenoson has been evaluated in Phase II and III clinical trials for HCC and MASH (formerly NASH), demonstrating a favorable safety profile and signals of efficacy, particularly in specific patient subpopulations.[1][6][19]
Efficacy in Hepatocellular Carcinoma (Phase II)
A randomized, placebo-controlled study (NCT02128958) evaluated Namodenoson (25 mg BID) as a second-line therapy for advanced HCC patients with Child-Pugh B (CPB) cirrhosis.[8][20] While the primary endpoint of overall survival (OS) for the entire study population was not met, a pre-planned subgroup analysis of patients with less severe liver dysfunction (CPB7) showed promising results.[20]
| Endpoint (CPB7 Subgroup) | Namodenoson (25 mg BID) | Placebo | HR (95% CI) / p-value | Reference |
| Median Overall Survival (OS) | 6.9 months | 4.3 months | 0.81 (0.45–1.43) | [8][20] |
| 12-month OS Rate | 44% | 18% | p = 0.028 | [20] |
| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.89 (0.51–1.55) | [8][20] |
| Partial Response Rate | 8.8% (3/34) | 0% (0/21) | - | [20] |
Based on these signals, a pivotal Phase III study (LIVERATION, NCT05201404) in the HCC CPB7 population is ongoing.[3][21]
Efficacy in NAFLD/MASH (Phase IIa)
A randomized, double-blind, placebo-controlled study evaluated two doses of Namodenoson for 12 weeks in patients with NAFLD/NASH.[1][18] The trial demonstrated significant anti-inflammatory and metabolic benefits.
| Endpoint (at 12 or 16 weeks) | Namodenoson (25 mg BID) | Placebo | p-value (vs. Placebo) | Reference |
| Change in ALT (12 wks) | -15.4 U/L | -1.7 U/L | p = 0.066 | [1][18] |
| ALT Normalization (16 wks) | 36.8% of patients | 10.0% of patients | p = 0.038 | [1][7] |
| Change in AST (12 wks) | -8.1 U/L | +0.3 U/L | p = 0.03 | [1][18] |
| Change in Adiponectin (12 wks, 12.5 mg dose) | +539 ng/mL | -78 ng/mL | p = 0.032 | [1][18] |
| Change in FIB-4 Score (12 wks) | Significant decrease | - | p = 0.01 | [18] |
Key Experimental Methodologies
The characterization of Namodenoson involves a range of standard and specialized pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Namodenoson for the A3AR.
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Membrane Preparation: HEK293 or CHO cells stably expressing the human A3AR are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. A membrane fraction is isolated via differential centrifugation.[22]
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Binding Reaction: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Namodenoson.
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Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.
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Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive agonist. Specific binding is calculated, and the data are fitted to a one-site competition model to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., MTT or PrestoBlue)
This assay measures the effect of Namodenoson on the viability and metabolic activity of cancer cell lines.
-
Cell Plating: Cancer cells (e.g., BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Namodenoson (e.g., 0.01 nM to 20 nM) or vehicle control for a specified duration (e.g., 48-72 hours).[10][14]
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue is added to each well. Viable, metabolically active cells reduce the reagent into a colored formazan (B1609692) product or a fluorescent compound, respectively.
-
Signal Quantification: After incubation, the signal is quantified using a microplate reader (absorbance for MTT, fluorescence for PrestoBlue).
-
Data Analysis: The signal is normalized to the vehicle control wells to calculate the percentage of cell growth inhibition for each concentration. An IC50 value can be determined by fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to confirm the mechanism of action by measuring changes in the expression or phosphorylation status of key signaling proteins.
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Cell Lysis: Cells treated with Namodenoson or vehicle are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., A3AR, p-Akt, total Akt, NF-κB, GSK-3β, β-catenin, Bax, β-actin).[5][14][15]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin) to determine the relative change in protein expression.[15]
Conclusion
Namodenoson is a highly selective A3AR agonist with a well-defined, dual mechanism of action that targets pathological cells for apoptosis while exerting protective effects on normal tissues.[1][7] Its oral bioavailability and favorable safety profile have been demonstrated in multiple clinical trials.[6][20] Preclinical data show potent anti-tumor activity, and clinical studies have provided signals of efficacy in difficult-to-treat patient populations, such as advanced HCC with Child-Pugh B7 cirrhosis and MASH.[3][20] Ongoing pivotal trials will further clarify the therapeutic potential of Namodenoson as a novel targeted therapy for liver diseases and cancer.[21][23]
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